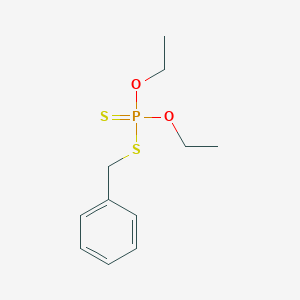
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a long heptadecyl chain and a prop-2-en-1-yl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Alkylation: The heptadecyl chain can be introduced via an alkylation reaction using a heptadecyl halide.
Addition of the Prop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction where the imidazole nitrogen attacks a prop-2-en-1-yl halide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the prop-2-en-1-yl group, potentially leading to the formation of saturated derivatives.
Substitution: The heptadecyl chain and the prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the formulation of specialty chemicals, surfactants, or as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function. The long heptadecyl chain may influence its membrane permeability and interaction with lipid bilayers.
Comparación Con Compuestos Similares
Similar Compounds
1-Heptadecyl-2-methylimidazole: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.
2-Heptadecyl-4,5-dihydro-1h-imidazole: Lacks the prop-2-en-1-yl group.
1-Heptadecylimidazole: Lacks both the prop-2-en-1-yl group and the dihydro modification.
Uniqueness
The presence of both the heptadecyl chain and the prop-2-en-1-yl group in 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may confer unique chemical properties, such as increased hydrophobicity and potential reactivity at the prop-2-en-1-yl group, distinguishing it from similar compounds.
Propiedades
Número CAS |
6641-99-2 |
|---|---|
Fórmula molecular |
C23H44N2 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
2-heptadecyl-1-prop-2-enyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C23H44N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-24-20-22-25(23)21-4-2/h4H,2-3,5-22H2,1H3 |
Clave InChI |
BYSYAGDOWULIKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCCN1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


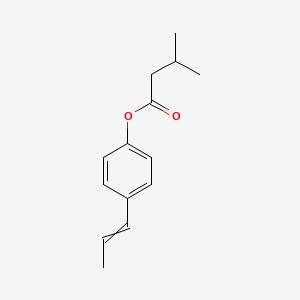
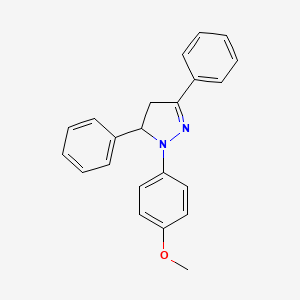
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
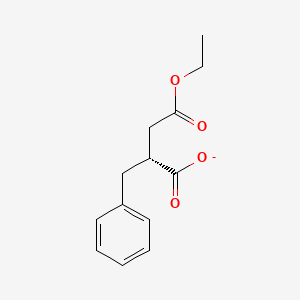
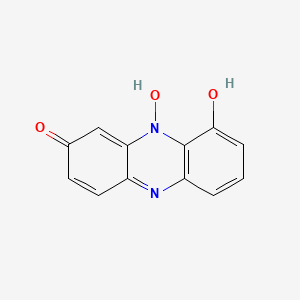
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)


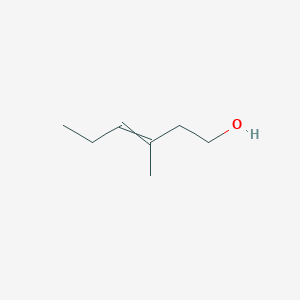

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
